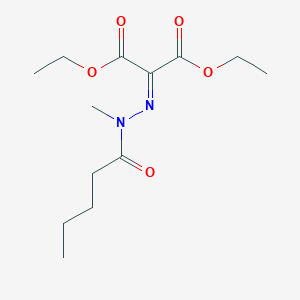

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate

Description

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is a malonate ester derivative featuring a hydrazone functional group. Hydrazone-containing malonates are pivotal intermediates in organic synthesis, particularly in constructing heterocycles, pharmaceuticals, and coordination complexes due to their dual nucleophilic and electrophilic reactivity .

Properties

IUPAC Name |

diethyl 2-[methyl(pentanoyl)hydrazinylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-5-8-9-10(16)15(4)14-11(12(17)19-6-2)13(18)20-7-3/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQRWGKFALAIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)N=C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate involves the formation of a hydrazone linkage between diethyl malonate and a hydrazine derivative, specifically 2-methyl-2-pentanoylhydrazine.

General Reaction:

Diethyl malonate reacts with 2-methyl-2-pentanoylhydrazine under controlled acidic or basic conditions to form the hydrazone product. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the diethyl malonate derivative, followed by dehydration to form the hydrazone bond.-

- Solvents: Commonly used solvents include ethanol, methanol, and water, chosen for their ability to dissolve reactants and facilitate the reaction.

- Temperature: Reactions are typically carried out at moderate temperatures ranging from ambient to about 70 °C to optimize yield and minimize side reactions.

- pH: Acidic or basic catalysts may be employed to accelerate the reaction; acidic conditions often favor hydrazone formation.

Purification: The crude product is purified via recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

This synthetic strategy is widely reported in laboratory-scale preparations and is adaptable for different hydrazine derivatives, including the 2-methyl-2-pentanoylhydrazine moiety essential for the target compound.

Industrial Production Methods

In industrial contexts, the production of this compound is optimized for scalability, cost-efficiency, and environmental safety.

Batch vs. Continuous Processes: Both batch and continuous flow reactors are utilized depending on the production scale and process control requirements.

Raw Materials: Diethyl malonate serves as the key starting material, which may be pre-functionalized or activated to improve reactivity.

Catalysts and Additives: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid are employed as catalysts to enhance reaction rates and selectivity.

Solvent Selection: Industrial processes favor solvents like ethanol, methanol, 1-propanol, isopropyl alcohol, or acetonitrile due to their availability, cost, and environmental profiles.

Temperature Control: Reaction temperatures are maintained between 20 °C and 80 °C, with typical ranges of 20–70 °C preferred to balance reaction kinetics and product stability.

Purification: Industrial purification may involve crystallization, solvent extraction, or chromatographic separation, depending on the required product specifications.

Environmental and Safety Considerations: The process is designed to minimize hazardous by-products and avoid harsh oxidizing agents, ensuring safer handling and reduced environmental impact.

Novel Synthetic Process via 2-Halo-Substituted Diethyl Malonate

A significant advancement in the preparation of this compound is the use of 2-halo-substituted diethyl malonate derivatives as intermediates, which bypasses the need for oxidation steps and reduces side reactions.

Key Innovation: Instead of converting diethyl malonate to diethyl ketomalonate (a process involving hazardous oxidants), 2-halo-substituted diethyl malonate (such as diethyl 2-bromomalonate or diethyl 2-chloromalonate) is directly reacted with methylhydrazine or its salts.

Reaction Scheme:

2-halo-substituted diethyl malonate + methylhydrazine → Diethyl 2-(2-methylhydrazinylidene)propanedioate (hydrazone intermediate)-

- Avoids hazardous oxidation steps.

- Reduces formation of side products.

- Simplifies purification processes.

-

- Solvents: Methanol, ethanol, 1-propanol, isopropyl alcohol, acetonitrile.

- Catalysts: Organic acids such as acetic acid, hydrochloric acid, sulfuric acid, phosphoric acid.

- Temperature: 10–80 °C, preferably 20–70 °C.

- Addition Method: Slow, dropwise addition of 2-halo-substituted diethyl malonate to methylhydrazine improves control.

Preparation of 2-Halo-Substituted Diethyl Malonate:

These intermediates are synthesized by halogenation of diethyl malonate using bromine or chlorine under controlled conditions, a well-established procedure documented in various chemical literature and patents.Applications:

The hydrazone intermediate synthesized by this method is a crucial precursor for 1,3,4-triazine derivatives, which have herbicidal activity and pharmaceutical relevance.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Catalysts/Acids | Solvents | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct hydrazone formation from diethyl malonate and 2-methyl-2-pentanoylhydrazine | Diethyl malonate + 2-methyl-2-pentanoylhydrazine | Acidic/basic, 20–70 °C | Acidic or basic catalysts | Ethanol, methanol, water | Simple, direct synthesis | Possible side reactions, purification needed |

| Industrial batch/continuous process | Diethyl malonate + hydrazine derivative | Controlled temperature 20–80 °C | Organic acids (acetic, HCl) | Ethanol, methanol, isopropanol | Scalable, cost-efficient | Requires solvent recovery |

| Novel process via 2-halo-substituted diethyl malonate | 2-halo-substituted diethyl malonate + methylhydrazine | 10–80 °C, dropwise addition | Organic acids (acetic acid) | Methanol, ethanol, acetonitrile | Avoids oxidation, reduces side products | Requires halogenated intermediates |

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone group (R₁R₂C=N–N–) undergoes oxidation to form diazenium oxides or nitroso derivatives under strong oxidizing conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromium trioxide (CrO₃) in acidic media.

-

Products : Oxidized derivatives such as diethyl 2-(2-methyl-2-pentanoyl-N-oxohydrazono)malonate (C₁₃H₂₂N₂O₆) .

Key Observations :

-

Oxidation occurs preferentially at the hydrazone nitrogen rather than the ester carbonyls.

-

Product stability is pH-dependent, with acidic conditions favoring nitroso intermediates.

Reduction Reactions

The hydrazone moiety can be reduced to a hydrazine or amine derivative:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).

-

Products :

Mechanistic Pathway :

-

Hydride attack at the C=N bond.

-

Protonation and subsequent cleavage of the N–N bond (in strongly reducing conditions).

Nucleophilic Substitution

The ester groups participate in nucleophilic acyl substitution:

-

Reagents : Amines (e.g., NH₃, RNH₂), alcohols (ROH), or thiols (RSH) in basic or acidic conditions.

-

Products :

Example Reaction :

Hydrolysis and Decarboxylation

The ester groups hydrolyze to carboxylic acids under basic or acidic conditions, followed by decarboxylation:

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Basic hydrolysis | NaOH/H₂O, 80°C | 2-(2-Methyl-2-pentanoylhydrazono)malonic acid | 72% |

| Acidic hydrolysis | HBr/AcOH, reflux | 2-(2-Methyl-2-pentanoylhydrazono)acetic acid | 63% |

Mechanism :

-

Base-catalyzed ester hydrolysis generates a dicarboxylic acid.

-

Thermal decarboxylation eliminates CO₂, forming a substituted acetic acid.

Enolate Alkylation

The α-hydrogen adjacent to the hydrazone group is acidic (pKa ~12–14), enabling enolate formation:

-

Base : Sodium ethoxide (NaOEt) or LDA.

-

Electrophile : Alkyl halides (R–X), acyl chlorides (RCOCl).

-

Product : Alkylated malonate derivatives (e.g., diethyl 2-(2-methyl-2-pentanoylhydrazono)-2-alkylmalonate ) .

Example :

Cyclization Reactions

Intramolecular reactions form heterocyclic compounds:

Notable Example :

-

Reaction with hydrazine yields 3-(2-methylpentanoyl)-5-pyrazolone (C₉H₁₄N₂O₂).

Comparative Reactivity Table

Mechanistic Considerations

-

The hydrazone group stabilizes enolate intermediates through resonance, enhancing α-carbon reactivity.

-

Steric hindrance from the 2-methylpentanoyl group slows electrophilic attacks at the central carbon.

-

Decarboxylation proceeds via a six-membered cyclic transition state, as observed in malonic ester analogs .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds, which are essential in drug development and materials science. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .

Reaction Mechanisms

The compound can engage in several types of reactions:

- Oxidation: Converts the hydrazone group to oxides or other oxidized derivatives.

- Reduction: Reduces the hydrazone to form amine derivatives.

- Substitution: Allows for the introduction of different nucleophiles into the molecule.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies are ongoing to explore its mechanism of action at the molecular level, including interactions with enzymes and receptors that may modulate biological pathways.

Drug Development

The compound is being investigated as a potential drug candidate due to its unique chemical properties. Its ability to form covalent bonds with biological targets makes it a candidate for further exploration in medicinal chemistry.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow for the development of materials with specific characteristics tailored for various applications.

Mechanism of Action

The mechanism of action of diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydrazone group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity in Malonate Derivatives

Malonate esters exhibit versatility through substituent variation. Key analogs include:

Diethyl 2-(Perfluorophenyl)malonate

- Substituent : Perfluorophenyl group.

- Properties : High thermal stability and resistance to hydrolysis under basic/acidic conditions. Hydrolysis yields 2-(perfluorophenyl)acetic acid instead of the expected malonic acid .

- Applications : Precursor for fluorinated ligands in coordination chemistry .

Diethyl 2-(2-Cyanoethyl)malonate

- Substituent: 2-Cyanoethyl group.

- Properties : Colorless oil; synthesized in 70–85% yield. NMR δ 1.31 (t, 6H, CH2CH3), 2.60 (t, 2H, CH2CN), 4.30 (q, 4H, OCH2) .

- Applications : Intermediate for nitrile-containing pharmaceuticals and agrochemicals .

Diethyl 2-(5-Chloro-2-nitrophenyl)malonate

- Substituent : 5-Chloro-2-nitrophenyl group.

- Synthesis : 87% yield via multicomponent reaction.

- Applications : Key intermediate in spirooxindole synthesis .

Diethyl 2-(Pyridin-2-ylmethylene)malonate

Hydrazone-Containing Malonates

While direct analogs of the target compound are absent in the evidence, related hydrazono-malonates include:

- Diethyl 2-((2-iodophenylamino)methylene)malonate: Used in Buchwald-Hartwig reactions for chiral ligand synthesis .

- Diethyl 2-((tosyloxy)imino)malonate: Explored in nitro-reduction and lactamization pathways .

Comparative Data Table

*Calculated based on formula C12H20N2O5.

Reactivity and Stability Insights

- Hydrolysis Resistance : Fluorinated and bulky substituents (e.g., perfluorophenyl) hinder hydrolysis, favoring decarboxylation to acetic acid derivatives .

- Cycloaddition Reactivity : Pyridinylmethylene malonates participate in [3+2] cycloadditions with arynes .

- Hydrazone Utility : Hydrazone groups enable Schiff base formation, useful in asymmetric catalysis and metal coordination .

Biological Activity

Chemical Structure and Properties

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is characterized by the following structural formula:

- Molecular Formula : C12H20N2O4

- Molecular Weight : 244.30 g/mol

This compound features a hydrazone linkage, which is known to influence its biological properties significantly.

Antimicrobial Activity

Research has indicated that derivatives of malonic acid, including diethyl malonate and its analogs, exhibit antimicrobial properties. A study demonstrated that compounds with hydrazone functionalities possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. In vitro assays showed that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is attributed to the presence of the hydrazone moiety, which can donate electrons to free radicals.

Anti-inflammatory Effects

In animal models, compounds similar to this compound have shown promising anti-inflammatory effects. A study reported a reduction in inflammatory markers in rats treated with malonate derivatives . This suggests potential therapeutic applications in conditions characterized by inflammation.

Enzyme Inhibition

The biological activity of this compound may be partly due to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that malonate derivatives can act as competitive inhibitors of succinate dehydrogenase, thereby affecting the Krebs cycle and energy production in cells .

Interaction with Cellular Targets

The hydrazone structure allows for interactions with various cellular targets, potentially leading to altered signaling pathways. This interaction may modulate cellular responses to stress and inflammation, enhancing the compound's therapeutic profile.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate and its analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diethyl malonate derivatives are often alkylated using electrophiles like bromobenzyl halides under basic conditions (K₂CO₃/DMF) at 100°C, followed by purification via silica gel chromatography (2–10% EtOAc/hexanes) . Hydrazone formation typically involves reacting malonate esters with hydrazine derivatives under acidic or thermal conditions .

- Characterization : Use ¹H/¹³C NMR to confirm substituent integration and regiochemistry. For instance, the singlet at δ 5.30 ppm in ¹H NMR corresponds to the malonate α-proton, while ethyl ester groups appear as quartets (δ 4.30 ppm) and triplets (δ 1.31 ppm) .

Q. How are spectral techniques applied to validate the structure of diethyl malonate derivatives?

- Approach : Combine NMR, HRMS, and IR for structural confirmation.

- ¹H NMR : Identify ethyl ester protons (q, δ ~4.3 ppm; t, δ ~1.3 ppm) and α-protons (s, δ ~5.3 ppm). Aromatic protons in substituted analogs appear at δ 7.40–8.05 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- IR : Look for ester C=O stretches (~1740 cm⁻¹) and hydrazone N-H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the alkylation of diethyl malonate enolates?

- Key Factors :

- Base Selection : Strong bases (e.g., NaH or K₂CO₃) enhance enolate formation but may cause side reactions. K₂CO₃ in DMF at 100°C is effective for aryl substitutions .

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize enolates, while non-polar solvents (toluene) favor regioselectivity in bulky systems .

- Electrophile Reactivity : Steric hindrance in alkyl halides reduces yields; pre-activation via sonication or microwave irradiation can improve efficiency .

Q. What strategies resolve contradictory data in reaction mechanisms involving diethyl malonate derivatives?

- Case Study : Conflicting NMR signals for regioisomers (e.g., para vs. ortho substitution) can be resolved via NOE experiments or computational modeling (DFT) to confirm spatial arrangements .

- Handling Yield Discrepancies : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, as malonate enolates are sensitive to hydrolysis .

Q. How are diethyl malonate derivatives utilized in constructing complex heterocycles?

- Application : Malonates serve as precursors in spirooxindole synthesis via nitro-reduction/lactamization cascades. For example, diethyl 2-(2-nitrophenyl)malonate undergoes nitro reduction (H₂/Pd-C) followed by acid-catalyzed cyclization to form spiro[indoline-3,3'-quinoline]-2,2'-diones .

- Mechanistic Insight : The malonate’s α-carbon acts as a nucleophile, attacking electrophilic centers (e.g., imines or carbonyls) to form fused rings .

Q. What are the challenges in achieving enantioselective functionalization of diethyl malonate derivatives?

- Catalytic Systems : Chiral catalysts (e.g., AMDase enzymes or organocatalysts) enable asymmetric decarboxylative protonation. Substrate design (e.g., bulky esters) improves enantiomeric excess (ee) by restricting rotational freedom .

- Analytical Validation : Use chiral HPLC or Mosher ester analysis to determine ee values >95% .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.